molecular formula C12H10O3 B14252565 6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde CAS No. 404966-36-5

6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde

Cat. No.: B14252565
CAS No.: 404966-36-5
M. Wt: 202.21 g/mol
InChI Key: HFDZDAYXYLZZRA-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde is a chemical compound belonging to the benzopyran family. Benzopyrans, also known as chromenes, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. This particular compound is notable for its unique structure, which includes two methyl groups at positions 6 and 7, an oxo group at position 2, and a carbaldehyde group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include a phenol derivative with methyl groups at positions 6 and 7 and a suitable β-ketoester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or Lewis acids are often employed to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: 6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carboxylic acid

    Reduction: 6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-methanol

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the benzopyran core can interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Diethylamino-2-oxo-2H-1-benzopyran-4-carboxaldehyde
  • 4-Formyl-7-diethylamino-coumarin
  • 7-Diethylamino-2-oxo-2H-chromene-4-carbaldehyde

Uniqueness

6,7-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 6 and 7 can influence the compound’s reactivity and interaction with biological targets, differentiating it from other benzopyran derivatives.

Properties

CAS No.

404966-36-5

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

6,7-dimethyl-2-oxochromene-4-carbaldehyde

InChI

InChI=1S/C12H10O3/c1-7-3-10-9(6-13)5-12(14)15-11(10)4-8(7)2/h3-6H,1-2H3

InChI Key

HFDZDAYXYLZZRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2C=O

Origin of Product

United States

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